N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline
Description
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a nitro group attached to an aniline structure
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-8-13(17(18)19)6-7-14(10)16-9-11-2-4-12(15)5-3-11/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOBJTZOYOCQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline typically involves the reaction of 4-bromobenzyl chloride with 2-methyl-4-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, Lewis acids like aluminum chloride.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted anilines: Formed by nucleophilic substitution of the bromophenyl group.
Alkylated anilines: Formed by electrophilic aromatic substitution of the methyl group.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-methyl-4-nitroaniline: Similar structure but lacks the methyl group on the aniline nitrogen.
N-(4-chlorophenyl)methyl-2-methyl-4-nitroaniline: Similar structure but with a chlorine atom instead of a bromine atom.
N-(4-bromophenyl)methyl-2-ethyl-4-nitroaniline: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline is unique due to the combination of the bromophenyl group, methyl group, and nitro group, which confer specific chemical reactivity and biological activity. The presence of the bromine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
